3-Amino-5-fluoro-2-nitrobenzamide
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Overview
Description
3-Amino-5-fluoro-2-nitrobenzamide is an aromatic compound with a benzene ring substituted with amino, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Amino-5-fluoro-2-nitrobenzamide can be optimized using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 3,5-diamino-2-fluorobenzamide.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
3-Amino-5-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and nitro groups allows for various binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-fluoro-2-nitrobenzamide can be compared with compounds like 5-fluoro-2-nitrobenzotrifluoride and 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide .
Uniqueness
- The unique combination of amino, fluoro, and nitro groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-5-fluoro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,9H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQWPPOHAFLTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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